N-benzyl-2-{[(4-methoxyphenoxy)acetyl](methyl)amino}benzamide
Description
N-benzyl-2-[(4-methoxyphenoxy)acetylamino]benzamide is an organic compound with the molecular formula C24H24N2O4 and a molecular weight of 404.458 g/mol . It is characterized by its complex structure, which includes a benzyl group, a methoxyphenoxy group, and an acetylmethylamino group attached to a benzamide core
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(4-methoxyphenoxy)acetyl]-methylamino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-26(23(27)17-30-20-14-12-19(29-2)13-15-20)22-11-7-6-10-21(22)24(28)25-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,28) |
InChI Key |
QMZWQCKFSQNNFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4-methoxyphenoxy)acetylamino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzylamine with benzoyl chloride under basic conditions.
Introduction of the Methoxyphenoxy Group:
Acetylation and Methylation: The final steps involve acetylation of the amine group followed by methylation to introduce the acetylmethylamino group.
Industrial Production Methods
Industrial production methods for N-benzyl-2-[(4-methoxyphenoxy)acetylamino]benzamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(4-methoxyphenoxy)acetylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methoxyphenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-2-[(4-methoxyphenoxy)acetylamino]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4-methoxyphenoxy)acetylamino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[(4-hydroxyphenoxy)acetylamino]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-benzyl-2-[(4-chlorophenoxy)acetylamino]benzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-benzyl-2-[(4-methoxyphenoxy)acetylamino]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
